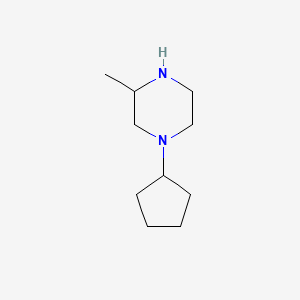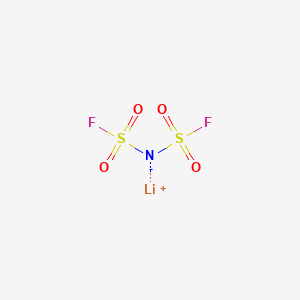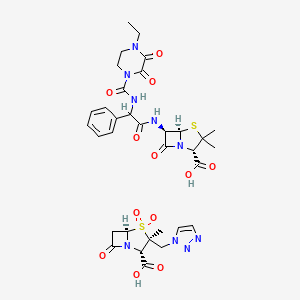![molecular formula C9H7F3N2O B600113 IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- CAS No. 167884-04-0](/img/structure/B600113.png)
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-
概要
説明
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- typically involves a [3+2] cycloaddition reaction of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile . The reaction conditions are mild and exhibit a broad substrate scope, allowing for the efficient preparation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
IMidazo[1,2-a]pyridine-8-Methanol: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
IMidazo[1,2-a]pyridine-8-Methanol, 2-(methyl)-: The presence of a methyl group instead of a trifluoromethyl group alters its lipophilicity and metabolic profile.
IMidazo[1,2-a]pyridine-8-Methanol, 2-(chloro)-: The chloro group provides different reactivity and biological properties compared to the trifluoromethyl group.
The uniqueness of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- lies in its enhanced stability, lipophilicity, and diverse biological activities, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-4-14-3-1-2-6(5-15)8(14)13-7/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMJJZGAKCLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
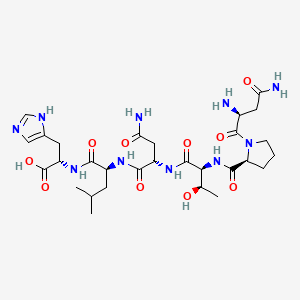
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
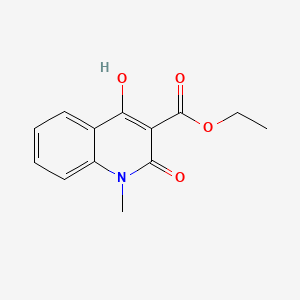
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
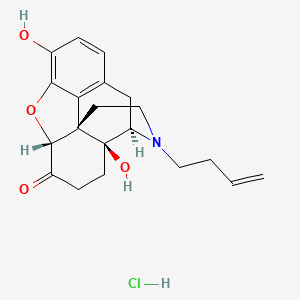
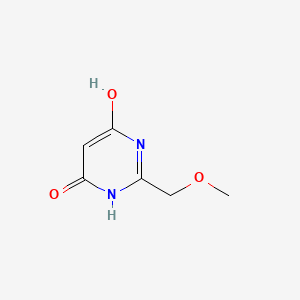
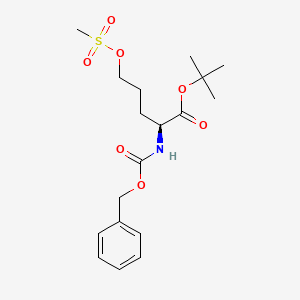
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)
